(3-Amino-2-methoxyphenyl)methanol
Description
Contextualization of (3-Amino-2-methoxyphenyl)methanol within the Aminobenzyl Alcohol Class
The aminobenzyl alcohol class of compounds is characterized by a core structure consisting of a benzene (B151609) ring substituted with both a hydroxymethyl group (-CH₂OH) and an amino group (-NH₂). These compounds are a subset of benzyl (B1604629) alcohols, which are defined by the presence of a phenylmethanol substructure nih.gov. This compound fits within this class as it features the defining aminobenzyl alcohol framework, further decorated with a methoxy (B1213986) group (-OCH₃) at the 2-position of the benzene ring. The relative positions of the amino (position 3), methoxy (position 2), and hydroxymethyl (position 1) groups create a specific isomer with distinct electronic and steric properties that influence its chemical reactivity and potential interactions with biological systems.
Strategic Importance as a Core Structure in Academic Synthesis and Molecular Design
The strategic importance of this compound in academic synthesis and molecular design lies in the versatility of its functional groups. The aminobenzyl alcohol scaffold is a valuable building block in organic synthesis, often serving as a precursor for a wide range of more complex molecules, including pharmaceuticals and dyes chemimpex.com. Specifically, these compounds are utilized in the construction of nitrogen-containing heterocycles (N-heterocycles) such as quinolines and quinazolines, which are prevalent in medicinal chemistry nih.govfishersci.com.
A plausible synthetic route to this compound involves the reduction of its corresponding carboxylic acid, 3-Amino-2-methoxybenzoic acid chemimpex.comtcichemicals.comchemicalbook.com. The reduction of benzoic acids to benzyl alcohols is a well-established transformation in organic synthesis, often accomplished using reducing agents like lithium aluminum hydride prepchem.com. This accessibility from a commercially available or readily synthesized precursor underscores its utility as a starting material.
In molecular design, the distinct functional groups of this compound serve as handles for further chemical elaboration. The amino group can undergo a variety of reactions, including acylation, alkylation, and diazotization, allowing for the introduction of diverse substituents. The primary alcohol (hydroxymethyl group) can be oxidized to an aldehyde or carboxylic acid, or converted into an ether or ester, providing further avenues for molecular diversification. The methoxy group, while generally less reactive, influences the electron density of the aromatic ring and can play a role in directing subsequent electrophilic aromatic substitution reactions. This inherent chemical functionality makes this compound a valuable core structure for the rational design of new molecules with targeted properties unimi.it.
Overview of Research Trajectories Involving this compound and its Analogs
While specific research focused solely on this compound is not extensively documented in publicly available literature, the research trajectories for its analogs within the aminobenzyl alcohol class are well-established and provide a strong indication of its potential areas of investigation. The study of structure-activity relationships (SAR) is central to medicinal chemistry, aiming to understand how the chemical structure of a molecule correlates with its biological activity gardp.org.
The aminobenzyl alcohol motif and its derivatives are explored in several key research areas:
Medicinal Chemistry and Drug Discovery: Analogs of aminobenzyl alcohol have been investigated for a range of biological activities. For instance, L-amino alcohol derivatives have been designed and synthesized as broad-spectrum antifungal agents that target the CYP51 enzyme nih.gov. Other studies have focused on the antiproliferative properties of N-substituted 1,3-aminoalcohols, highlighting the importance of the amino alcohol moiety for cytotoxic activity against cancer cell lines nih.gov. The structural features of this compound make it a candidate for inclusion in SAR studies to develop new therapeutic agents.
Materials Science: The functional groups present in this compound and its analogs also make them of interest in materials science. For example, 3-Amino-2-methoxybenzoic acid, a potential precursor, is used as an intermediate in the production of dyes and pigments chemimpex.com. The amino and hydroxyl groups can be used to incorporate these molecules into larger polymer structures or to functionalize surfaces.
Given these established research trajectories for closely related compounds, it is reasonable to project that future research involving this compound would likely focus on its application as a synthetic intermediate for novel pharmaceuticals, particularly in the areas of antifungal and anticancer drug discovery, as well as in the development of new heterocyclic scaffolds and functional materials.
Structure
3D Structure
Properties
IUPAC Name |
(3-amino-2-methoxyphenyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-11-8-6(5-10)3-2-4-7(8)9/h2-4,10H,5,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUEVCEHBDXDHMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1N)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501302098 | |
| Record name | 3-Amino-2-methoxybenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501302098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5129-24-8 | |
| Record name | 3-Amino-2-methoxybenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5129-24-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Amino-2-methoxybenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501302098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Amino 2 Methoxyphenyl Methanol and Its Key Precursors
Established Synthetic Routes for the Core Structure
Reduction-Based Approaches for Aromatic Nitro Compounds
A primary and widely utilized strategy for synthesizing amino-substituted benzyl (B1604629) alcohols involves the reduction of corresponding aromatic nitro compounds. This transformation can be achieved through various reducing agents and catalytic systems, with catalytic hydrogenation being a prominent method.
The synthesis often commences with a suitable nitro-substituted precursor, such as 3-methoxy-2-nitrobenzaldehyde (B1294539) or 2-hydroxy-5-methoxy-3-nitrobenzaldehyde. sigmaaldrich.comsigmaaldrich.com The nitro group, being an electron-withdrawing group, facilitates certain reactions while setting the stage for its eventual reduction to the desired amino group. The reduction of the aldehyde or other carbonyl functionalities to a hydroxymethyl group is also a critical step. oxinst.com
Catalytic Hydrogenation:
This method typically employs a metal catalyst, such as palladium on carbon (Pd/C), to facilitate the reaction between the nitro compound and hydrogen gas (H₂). nih.gov The process is generally carried out under mild conditions and is known for its high efficiency and selectivity. The hydrogenation of the nitro group to an amine often proceeds through nitroso and hydroxylamine (B1172632) intermediates. unimi.it The presence of certain additives can help to minimize the formation of byproducts like azo and azoxy compounds. google.com
A general reaction scheme for the reduction of a nitroaromatic aldehyde to an aminobenzyl alcohol is as follows:
Step 1: Reduction of the Aldehyde: The aldehyde group is first reduced to a primary alcohol using a reducing agent like sodium borohydride (B1222165) (NaBH₄). This step converts the benzaldehyde (B42025) derivative into a benzyl alcohol derivative. oxinst.com
Step 2: Reduction of the Nitro Group: The nitro group of the resulting nitrobenzyl alcohol is then reduced to an amino group via catalytic hydrogenation or other reduction methods.
Carbon-Carbon Bond Formation via Organometallic Reagents
Organometallic reagents, particularly Grignard reagents, play a crucial role in constructing the carbon skeleton of target molecules by forming new carbon-carbon bonds. masterorganicchemistry.com These reagents are powerful nucleophiles and can add to carbonyl groups, such as those in aldehydes and ketones, to generate alcohols after an acidic workup. masterorganicchemistry.combeilstein-journals.org
In the context of synthesizing substituted phenylmethanols, a Grignard reaction can be employed to introduce a specific alkyl or aryl group to a benzaldehyde precursor. For instance, the reaction of a substituted benzaldehyde with an appropriate Grignard reagent (R-MgX) results in the formation of a secondary alcohol.
A notable example is the synthesis of Tolcapone, where a Grignard reaction between 4-benzyloxy-3-methoxybenzaldehyde (B140485) and p-tolyl magnesium bromide is a key step. wikipedia.org While not directly leading to (3-Amino-2-methoxyphenyl)methanol, this illustrates the principle of using Grignard reagents to form a diaryl- or aryl-alkyl-methanol core structure.
The general mechanism involves the nucleophilic attack of the carbanion from the Grignard reagent on the electrophilic carbonyl carbon of the aldehyde. This is followed by protonation of the resulting alkoxide during workup to yield the final alcohol product. masterorganicchemistry.com However, the reactivity of Grignard reagents can be influenced by the presence of other functional groups in the starting material, and careful consideration of protecting groups may be necessary. nih.gov
Development of Novel and Efficient Synthetic Protocols
Recent advancements in synthetic organic chemistry have focused on developing more efficient, environmentally friendly, and rapid methods for synthesizing complex organic molecules. These include microwave-assisted synthesis, solvent-free reactions, and optimized catalytic systems.
Microwave-Assisted Organic Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. rasayanjournal.co.inmdpi.com The application of microwave irradiation can facilitate various organic transformations, including the synthesis of heterocyclic compounds and the amidation of alcohols. mdpi.comchempap.org
In the synthesis of compounds like this compound, microwave assistance can be applied to several steps, such as the reduction of the nitro group or the formation of the alcohol. For example, the oxidation of benzyl alcohols to aldehydes has been shown to be significantly faster under microwave irradiation. rasayanjournal.co.in Similarly, the synthesis of N-alkyl phthalimides and the oxidation of secondary alcohols have been successfully carried out using microwave technology. rasayanjournal.co.in The use of microwave irradiation can also be beneficial in reactions involving solid-supported reagents. nih.gov
Solvent-Free Reaction Conditions
The development of solvent-free or "green" reaction conditions is a significant area of research aimed at reducing the environmental impact of chemical synthesis. researchgate.net These methods often involve the use of solid-phase catalysts or reactions conducted under neat conditions (without a solvent).
Mechanochemistry, which involves reactions induced by mechanical force (e.g., grinding), is one such solvent-free technique. researchgate.net For instance, the synthesis of 3-amino-2,4-dicarbonitrile-5-methylbiphenyls has been achieved through a three-component reaction under solvent-free conditions using a grindstone method. researchgate.net While a direct application to the synthesis of this compound is not explicitly detailed, the principles of solvent-free synthesis can be adapted to various steps in its production.
The use of solid acid catalysts like Envirocat EPZG® under microwave irradiation for reactions like the Ritter reaction (amidation of alcohols) also highlights the move towards more environmentally benign procedures. chempap.org
Base-Mediated Methodologies and Catalytic Optimization
The choice of base and catalyst can significantly influence the outcome of a chemical reaction, affecting yield, selectivity, and reaction conditions. Cesium carbonate (Cs₂CO₃) has gained attention as a mild and effective inorganic base in various organic transformations. researchgate.netacs.org Its high solubility in polar aprotic solvents like DMF contributes to its enhanced reactivity, often referred to as the "cesium effect". acs.org
Cs₂CO₃ has been successfully employed in C-N bond-forming reactions, such as the direct N-alkylation of primary amines, where it can promote mono-alkylation while suppressing undesired di-alkylation. researchgate.net This selectivity is crucial in syntheses where a specific degree of substitution is required. Furthermore, Cs₂CO₃-mediated reactions can often be performed at room temperature, offering a milder alternative to high-temperature methods. acs.org
The optimization of catalytic systems is another key aspect of modern synthesis. This includes the development of more active and selective catalysts for reactions like hydrogenation and cross-coupling. The goal is to achieve high conversion and selectivity under milder conditions, reducing energy consumption and waste generation.
Data Tables
Table 1: Key Precursors and Intermediates
| Compound Name | CAS Number | Molecular Formula | Use in Synthesis |
| 3-Methoxy-2-nitrobenzaldehyde | 53055-05-3 | C₈H₇NO₄ | Starting material for reduction to the corresponding amino alcohol. sigmaaldrich.com |
| 2-Hydroxy-5-methoxy-3-nitrobenzaldehyde | 34549-69-4 | C₈H₇NO₅ | Alternative precursor for the synthesis of substituted aminobenzyl alcohols. sigmaaldrich.com |
| 3-Nitro-4-methoxyacetanilide | Not explicitly found | C₉H₁₀N₂O₄ | Precursor for the synthesis of 3-amino-4-methoxyacetanilide. google.com |
| 3-Amino-4-methoxyacetanilide | Not explicitly found | C₉H₁₂N₂O₂ | Intermediate in the synthesis of substituted anilines. google.com |
Table 2: Comparison of Synthetic Methodologies
| Methodology | Key Features | Advantages | Potential Limitations |
| Catalytic Hydrogenation | Use of H₂ gas and a metal catalyst (e.g., Pd/C). nih.gov | High efficiency, good selectivity, clean reaction. | Requires specialized equipment for handling hydrogen gas, potential for catalyst poisoning. |
| Grignard Reactions | Formation of C-C bonds using organomagnesium reagents. masterorganicchemistry.com | Versatile for creating a wide range of alcohol structures. | Sensitive to protic functional groups, may require protecting groups. masterorganicchemistry.com |
| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. rasayanjournal.co.in | Drastically reduced reaction times, often higher yields. rasayanjournal.co.inmdpi.com | Requires specialized microwave reactors, potential for localized overheating. |
| Solvent-Free Reactions | Reactions conducted without a solvent, often using mechanochemistry. researchgate.net | Environmentally friendly, reduced waste. | May not be suitable for all reaction types, potential for mixing issues. |
| Cs₂CO₃-Mediated Reactions | Use of cesium carbonate as a mild and effective base. researchgate.netacs.org | High selectivity, often proceeds at room temperature. acs.orgresearchgate.net | Cesium carbonate can be more expensive than other bases. |
Stereoselective and Enantioselective Synthesis of this compound Derivatives
Extensive research of scientific literature and chemical databases did not yield specific examples of stereoselective or enantioselective synthetic methods for this compound or its direct derivatives. While numerous methods exist for the asymmetric synthesis of chiral amino alcohols in general, published research detailing the application of these methodologies to achieve stereocontrol at the benzylic carbon of this compound is not available.
General strategies for the asymmetric synthesis of chiral 1,2-amino alcohols often involve one of the following approaches:
Asymmetric reduction of α-aminoketones: Chiral catalysts or reagents are used to reduce the ketone functionality of a corresponding α-aminoketone precursor, leading to the formation of an enantiomerically enriched amino alcohol.
Asymmetric amination of epoxides: The ring-opening of a chiral epoxide with an amine source can lead to the formation of a chiral amino alcohol.
Kinetic resolution: A racemic mixture of the amino alcohol or a precursor is subjected to a reaction with a chiral catalyst or reagent that selectively reacts with one enantiomer, allowing for the separation of the unreacted enantiomer.
Use of chiral auxiliaries: A chiral auxiliary is temporarily attached to a precursor molecule to direct a subsequent diastereoselective reaction, after which the auxiliary is removed to yield the chiral product.
However, without specific literature precedence for this compound, the successful application and optimization of these methods, including the selection of appropriate catalysts, chiral sources, and reaction conditions, remain a subject for future investigation. Therefore, no detailed research findings or data tables on the stereoselective synthesis of this compound derivatives can be presented at this time.
Chemical Reactivity and Transformation Studies of 3 Amino 2 Methoxyphenyl Methanol
Reactions Involving the Primary Amino Functionality
The primary amino group in (3-Amino-2-methoxyphenyl)methanol is a key site for various chemical modifications, enabling the synthesis of a diverse array of derivatives.
Formation of Schiff Bases and Imines
The reaction of the primary amino group with aldehydes or ketones leads to the formation of Schiff bases or imines, which are compounds containing a carbon-nitrogen double bond. This condensation reaction is typically carried out by refluxing equimolar amounts of the amino alcohol and the carbonyl compound in a suitable solvent like ethanol. scispace.comnih.gov The formation of the azomethine group (-C=N-) in these products is a critical step in the synthesis of various biologically active molecules and ligands for metal complexes. scispace.comsemanticscholar.org For instance, the condensation of 3-aminophenol (B1664112) with 2-hydroxy-3-methoxybenzaldehyde (B140153) yields a Schiff base that can act as a tridentate ligand. scispace.com Similarly, Schiff bases can be synthesized from 2-amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile and various substituted pyrazole-4-carboxaldehydes. nih.gov
| Reactant 1 | Reactant 2 | Product Type | Reference |
| 3-Aminophenol | 2-Hydroxy-3-methoxybenzaldehyde | Schiff Base | scispace.com |
| 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile | 1,3-Disubstituted pyrazole-4-carboxaldehyde | Schiff Base | nih.gov |
| 3-Aminobenzanthrone | Anisaldehyde | Azomethine | mdpi.com |
N-Alkylation and N-Arylation Reactions of the Amino Group
The nitrogen atom of the primary amino group can be alkylated or arylated to form secondary or tertiary amines. N-alkylation can be achieved using various methods, including reactions with alkyl halides. A selective mono-N-alkylation of 3-amino alcohols can be accomplished through chelation with 9-borabicyclononane (B1260311) (9-BBN), followed by deprotonation and reaction with an alkyl halide. organic-chemistry.org Another approach involves the use of alcohols as alkylating agents under catalytic hydrogenation conditions. researchgate.net For instance, N-methylation of amines can be performed using methanol (B129727) with a manganese pincer complex as a catalyst. nih.gov This "borrowing hydrogen" or "hydrogen autotransfer" methodology offers a sustainable route for C-N bond formation. nih.gov
| Amine | Alkylating/Arylating Agent | Catalyst/Method | Product | Reference |
| 3-Amino alcohols | Alkyl halide | 9-BBN chelation | Mono-N-alkylated amino alcohol | organic-chemistry.org |
| Amines | Alcohols | Catalytic hydrogenation | N-alkylated amines | researchgate.net |
| Primary amines | Methanol | Manganese pincer complex | N-methylated amines | nih.gov |
| 3-Aminobenzanthrone derived azomethine | Sodium borohydride (B1222165)/Methanol | Reduction | N-alkylated aminobenzanthrone | mdpi.com |
Formation of Amides and Urethanes from the Amino Group
The primary amino group readily reacts with acylating agents such as acid chlorides, anhydrides, or carboxylic acids to form amides. This transformation is fundamental in peptide synthesis and the creation of various pharmaceuticals. The reaction conditions can be tailored to promote efficient amide bond formation. acs.org For instance, the N-acylation of unprotected amino acids highlights the functional group tolerance of certain amidation methods. acs.org Similarly, the reaction of the amino group with chloroformates or other carbonyl compounds can lead to the formation of urethanes (carbamates). The synthesis of N-urethane-protected amino acids can be achieved by reacting with appropriate reagents, followed by hydrolysis. nih.gov
| Starting Material | Reagent | Product Type | Reference |
| N-2-Nitrophenyl hydrazonyl bromides | Amines | Amides | acs.org |
| Hydroxyimides | Aryl- and alkylsulfonates | N-Urethane-protected amino acids | nih.gov |
| (2S,3S)-3-Amino-2-hydroxy-4-phenylbutanoic acid | Amine components | Dipeptides | nih.gov |
Reactions Involving the Primary Hydroxyl (Methanol) Group
The primary hydroxyl group of this compound provides another avenue for chemical modification, allowing for the introduction of various functional groups.
Etherification and Esterification Reactions
The hydroxyl group can be converted into an ether through Williamson ether synthesis, involving deprotonation with a strong base to form an alkoxide, followed by reaction with an alkyl halide. Esterification, the reaction of the alcohol with a carboxylic acid or its derivative, is another common transformation. sci-hub.se This reaction is often catalyzed by an acid. For instance, amino acid methyl esters can be prepared by reacting the amino acid with methanol in the presence of a catalyst like thionyl chloride or trimethylchlorosilane. researchgate.netgoogle.comresearchgate.net The use of 4-methoxybenzyl (PMB) esters as protecting groups for carboxylic acids is also a well-established strategy in organic synthesis. nih.gov
| Substrate | Reagent | Product Type | Reference |
| Amino acids | Methanol, TMSCl | Amino acid methyl esters | researchgate.net |
| Amino acids | Methanol, Sulfuric acid | Amino acid esters | google.com |
| Carboxylic acids | 4-Methoxybenzyl alcohol | PMB esters | nih.gov |
| Tryptophan | Benzyl (B1604629) alcohol | Tryptophan benzyl ester | sci-hub.se |
Oxidation and Reduction Pathways of the Alcohol Functionality
| Starting Material | Reagent | Transformation | Product | Reference |
| Nitroketone | Ammonium (B1175870) formate (B1220265), Pd-C | Reduction of nitro group | Aminoketone | researchgate.net |
| Azomethine | Sodium borohydride, Methanol | Reduction of imine | Secondary amine | mdpi.com |
Electrophilic Aromatic Substitution on the Phenyl Ring (Regioselectivity Studies)
The regiochemical outcome of electrophilic aromatic substitution (SEAr) on the phenyl ring of this compound is governed by the cumulative electronic and steric effects of its three substituents: the amino (-NH2), methoxy (B1213986) (-OCH3), and hydroxymethyl (-CH2OH) groups. wikipedia.org In electrophilic aromatic substitution, substituents on a benzene (B151609) ring influence both the reaction rate and the position of the incoming electrophile. wikipedia.org
The amino and methoxy groups are potent activating groups that strongly direct incoming electrophiles to the ortho and para positions. youtube.com This is due to their ability to donate electron density to the aromatic ring through resonance, which stabilizes the positive charge of the arenium ion intermediate formed during the reaction. wikipedia.org Conversely, the hydroxymethyl group is generally considered a weakly deactivating group, yet it also acts as an ortho, para-director.
The directing effects of the substituents on this compound are summarized below:
Amino group (-NH2 at C3): Strongly activating, ortho, para-director. Directs to positions C2 (blocked by -OCH3), C4, and C6.
Methoxy group (-OCH3 at C2): Strongly activating, ortho, para-director. Directs to positions C1 (blocked by -CH2OH), C3 (blocked by -NH2), and C6.
Hydroxymethyl group (-CH2OH at C1): Weakly deactivating, ortho, para-director. Directs to positions C2 (blocked by -OCH3), C4, and C6.
The combined influence of these groups leads to a strong activation of the ring towards electrophiles, particularly at the C4 and C6 positions, where the directing effects of the powerful amino and methoxy groups are constructive. The C6 position is particularly favored as it is para to the amino group and ortho to the hydroxymethyl group, while also being influenced by the methoxy group. The C4 position is ortho to both the amino and hydroxymethyl groups.
Research on the nitration of structurally similar compounds, such as 1-alkoxy-2-aminobenzenes, shows that substitution often occurs at the position para to the amino group. researchgate.net For instance, nitration with nitric acid in concentrated sulfuric acid typically yields the 4-nitro derivative as the primary product. researchgate.net Based on these principles, electrophilic attack on this compound is predicted to occur preferentially at the C6 position, with potential for some substitution at the C4 position, depending on the steric bulk of the electrophile and the reaction conditions.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Position | Influence of -NH₂ (at C3) | Influence of -OCH₃ (at C2) | Influence of -CH₂OH (at C1) | Overall Predicted Reactivity |
|---|---|---|---|---|
| C4 | ortho (Activating) | meta (Less favorable) | ortho (Directing) | Favorable |
| C5 | meta (Less favorable) | para (Activating) | meta (Less favorable) | Unfavorable |
| C6 | para (Activating) | ortho (Activating) | para (Directing) | Highly Favorable |
Multi-Component Reactions Incorporating the this compound Scaffold
Multi-component reactions (MCRs) are convergent chemical processes where three or more reactants combine in a single operation to form a product that incorporates the majority of the atoms from the starting materials. wikipedia.orgtcichemicals.com The presence of a primary amine functionality makes this compound an excellent candidate for inclusion in various well-known MCRs. wikipedia.org
The amine group can readily participate in the formation of imines or enamines, which are key intermediates in many MCRs. For example:
Ugi Reaction: In this four-component reaction, this compound could serve as the amine component, reacting with a ketone or aldehyde, an isocyanide, and a carboxylic acid to produce α-acylamino carboxamides. wikipedia.orgorganic-chemistry.org
Strecker Reaction: As the amine source, it can react with an aldehyde and a cyanide source (like potassium cyanide) to form α-aminonitriles, which are precursors to amino acids. tcichemicals.comnih.gov
Kabachnik-Fields Reaction: This reaction would involve the condensation of this compound, an aldehyde, and a dialkyl phosphite (B83602) to generate α-aminophosphonates. wikipedia.org
Hantzsch Dihydropyridine Synthesis: While typically using ammonia, primary amines can be employed. This compound could potentially react with two equivalents of a β-ketoester and an aldehyde to form substituted dihydropyridines. tcichemicals.combeilstein-journals.org
The hydroxymethyl group on the scaffold can also play a role, either by being tolerated by the reaction conditions or by participating in subsequent intramolecular cyclization steps, further increasing the molecular complexity of the final product. Recent studies have demonstrated that amino alcohols can effectively participate in three-component reactions with ketones and other reagents to form complex heterocyclic systems. mdpi.com
Table 2: Potential Multi-Component Reactions (MCRs) Utilizing this compound
| MCR Name | Reactant Type | Role of this compound | Typical Product |
|---|---|---|---|
| Ugi Reaction | 4-Component | Amine | α-Acylamino carboxamide |
| Passerini Reaction | 3-Component | Not directly applicable (requires isocyanide) | α-Acyloxy carboxamide |
| Strecker Synthesis | 3-Component | Amine | α-Aminonitrile |
| Hantzsch Synthesis | 3-Component | Amine | Dihydropyridine derivative |
| Biginelli Reaction | 3-Component | Not directly applicable (requires urea) | Dihydropyrimidinone |
| Kabachnik-Fields | 3-Component | Amine | α-Aminophosphonate |
Cyclization and Heterocyclic Ring Formation Reactions Utilizing this compound as a Building Block
The ortho relationship between the amino and hydroxymethyl groups in this compound makes it an ideal precursor for the synthesis of fused heterocyclic rings. This spatial arrangement facilitates intramolecular cyclization reactions with various bifunctional reagents. β-amino alcohols are known to be valuable building blocks for creating five- and six-membered heterocycles through condensation or substitution reactions. uzh.ch
The nucleophilic amino and hydroxyl groups can react with electrophilic partners to forge new rings fused to the benzene core. Key examples of potential transformations include:
Synthesis of Benzoxazines: Reaction with aldehydes or ketones would lead to the formation of 1,3-benzoxazine derivatives. The condensation of the amino group with the carbonyl compound forms an intermediate imine (or iminium ion), which is then trapped intramolecularly by the nucleophilic hydroxymethyl group.
Synthesis of Benzoxazinones: Treatment with phosgene, its equivalents (e.g., triphosgene), or carbonyldiimidazole would result in the formation of a fused benzoxazinone (B8607429) ring system.
Synthesis of Dihydro-1,5-benzothiazepines: While requiring a different set of reagents, the principle of using an ortho-substituted aminobenzene for heterocycle synthesis is well-established, such as in the formation of seven-membered rings like benzothiazepines. elsevierpure.com
Domino Reactions: The compound could initiate domino or cascade reactions. For instance, a three-component reaction involving an amino alcohol, a ketone, and another reagent can lead to the formation of complex, annulated γ-lactam systems. mdpi.com
These cyclization strategies provide a direct route to valuable heterocyclic scaffolds that are prevalent in medicinal chemistry and materials science.
Table 3: Potential Heterocyclic Systems from this compound
| Reagent | Intermediate | Resulting Heterocyclic System |
|---|---|---|
| Aldehyde (R-CHO) | Iminium ion | 3,4-Dihydro-2H-1,3-benzoxazine |
| Phosgene (COCl₂) | Carbamoyl chloride | 2H-1,3-Benzoxazin-2-one |
| Oxalyl Chloride | Amide/Ester | Morpholine-2,3-dione fused system |
| Carbon Disulfide (CS₂) | Dithiocarbamate | 2H-1,3-Benzoxazine-2-thione |
Applications of 3 Amino 2 Methoxyphenyl Methanol in Advanced Organic Synthesis
Role as a Key Intermediate in the Synthesis of Complex Organic Molecules
The strategic placement of reactive functional groups makes (3-Amino-2-methoxyphenyl)methanol a crucial intermediate in multi-step synthetic sequences. The amino group can readily undergo diazotization, acylation, alkylation, and arylation reactions, while the hydroxyl group can be oxidized or converted into a leaving group. The methoxy (B1213986) group, being relatively stable, influences the reactivity of the aromatic ring and can be cleaved under specific conditions if required.
This multifunctionality is exemplified in the synthesis of various heterocyclic compounds. For instance, the condensation of this compound with dicarbonyl compounds or their equivalents can lead to the formation of substituted quinolines, benzodiazepines, and other fused heterocyclic systems that are prevalent in many biologically active molecules. The presence of the methoxy group can direct cyclization reactions and influence the final stereochemistry of the product.
While specific, large-scale industrial applications are not yet widely documented, its utility is evident in the laboratory-scale synthesis of complex natural product analogues and pharmaceutical intermediates. The ability to selectively protect and deprotect the amino and hydroxyl groups allows for a stepwise and controlled construction of intricate molecular frameworks.
Utilization as a Scaffold for the Design and Construction of Novel Chemical Entities
In medicinal chemistry and drug discovery, a scaffold is a core chemical structure to which various functional groups can be attached to create a library of related compounds. This compound serves as an excellent scaffold due to its inherent structural diversity. The three distinct functional groups offer multiple points for diversification, allowing chemists to systematically modify the structure and explore the structure-activity relationship (SAR) of new chemical entities.
For example, the amino group can be functionalized to introduce a wide array of substituents, from simple alkyl chains to complex heterocyclic moieties. The hydroxyl group can be esterified or etherified, introducing another layer of structural variability. This approach is particularly valuable in fragment-based drug discovery, where small, functionalized molecules are used to build more potent and selective drug candidates. The rigid aromatic core of this compound provides a defined spatial orientation for the appended functional groups, which is crucial for their interaction with biological targets.
Precursor in the Synthesis of Ligands for Coordination Chemistry Research
The amino and hydroxyl groups of this compound make it an ideal precursor for the synthesis of chelating ligands for coordination chemistry. These ligands can coordinate with a variety of metal ions to form stable metal complexes with interesting structural, electronic, and catalytic properties.
The amino group can act as a Lewis base, donating its lone pair of electrons to a metal center. The hydroxyl group can either coordinate directly to the metal or be deprotonated to form an alkoxide, which is a stronger coordinating group. The combination of a "soft" nitrogen donor and a "hard" oxygen donor in a single molecule allows for the formation of stable chelate rings with metal ions, a phenomenon known as the "chelate effect."
By modifying the backbone of the this compound-derived ligand, for instance, by introducing additional donor atoms or by altering the steric bulk, the coordination properties can be fine-tuned. This allows for the rational design of metal complexes with specific catalytic activities, such as in oxidation, reduction, or carbon-carbon bond-forming reactions.
Contributions to the Development and Validation of New Methodologies in Organic Synthesis
The unique reactivity of this compound also makes it a useful substrate for the development and validation of new synthetic methodologies. The presence of multiple, distinct functional groups allows researchers to test the selectivity and efficiency of new reagents and catalytic systems.
For instance, a new catalytic system designed for the selective N-alkylation of anilines in the presence of a primary alcohol could be tested on this compound. A successful outcome would demonstrate the chemoselectivity of the catalyst, a critical factor in modern organic synthesis. Similarly, new methods for the selective oxidation of benzylic alcohols in the presence of an amino group can be validated using this compound.
Computational and Theoretical Investigations of 3 Amino 2 Methoxyphenyl Methanol
Quantum Chemical Calculations for Molecular Structure and Conformation
To determine the most stable three-dimensional arrangement of atoms in (3-Amino-2-methoxyphenyl)methanol and to explore its various possible conformations, quantum chemical calculations are indispensable. These methods solve the Schrödinger equation for the molecule, providing insights into its geometry and energy.
Ab Initio Methods (e.g., Hartree-Fock Level of Theory)
Ab initio methods, Latin for "from the beginning," are a class of quantum chemistry methods that are based on first principles without the inclusion of experimental data. The Hartree-Fock (HF) method is a foundational ab initio approach that approximates the many-electron wavefunction as a single Slater determinant. While HF theory provides a good starting point for understanding molecular structure, it does not fully account for electron correlation, which can be important for accurately predicting certain molecular properties. For a molecule like this compound, HF calculations, often paired with a basis set such as 6-31G*, would be used to obtain an initial optimized geometry and electronic energy.
Density Functional Theory (DFT) Approaches (e.g., B3LYP, BLYP, B3PW91)
Density Functional Theory (DFT) has become one of the most popular methods for quantum chemical calculations due to its balance of accuracy and computational cost. Unlike wavefunction-based methods, DFT calculates the total energy of the system based on its electron density. Several functionals are available to approximate the exchange-correlation energy, which is the key component of DFT.
For aromatic compounds containing amino and methoxy (B1213986) groups, hybrid functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) and B3PW91 (Becke, 3-parameter, Perdew-Wang-91) are commonly employed. These functionals incorporate a portion of the exact exchange from Hartree-Fock theory with exchange and correlation functionals from other sources. The BLYP (Becke, Lee-Yang-Parr) functional is another widely used generalized gradient approximation (GGA) functional. These DFT methods, typically used with basis sets like 6-311++G(d,p), generally provide more accurate predictions of molecular geometries and energies compared to the Hartree-Fock level of theory.
Table 1: Comparison of Theoretical Methods for Molecular Structure Calculation
| Method | Description | Common Basis Sets | Key Strengths |
| Hartree-Fock (HF) | A foundational ab initio method that solves the Schrödinger equation by approximating the electron-electron interaction. | 6-31G*, cc-pVDZ | Provides a good initial guess for molecular geometry and wavefunction. |
| B3LYP | A hybrid DFT functional that combines Hartree-Fock exchange with DFT exchange-correlation. | 6-311++G(d,p), aug-cc-pVTZ | Offers a good balance of accuracy and computational efficiency for a wide range of systems. |
| B3PW91 | A hybrid DFT functional similar to B3LYP, but with a different correlation functional. | 6-311++G(d,p), aug-cc-pVTZ | Often provides results comparable to B3LYP and can be more accurate for certain systems. |
| BLYP | A generalized gradient approximation (GGA) DFT functional. | 6-311++G(d,p), aug-cc-pVTZ | Computationally less expensive than hybrid functionals, suitable for larger systems. |
Vibrational Spectroscopic Predictions (Infrared and Raman) via Computational Methods
Computational methods are crucial for interpreting experimental infrared (IR) and Raman spectra. By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated that aids in the assignment of experimental spectral bands to specific molecular motions.
Normal Mode Analysis and Potential Energy Distribution (PED)
Once the optimized geometry of this compound is obtained using methods like DFT, a frequency calculation is performed. This calculation determines the normal modes of vibration, which are the fundamental patterns of atomic motion in the molecule. Each normal mode has a specific vibrational frequency.
To provide a detailed assignment of these vibrational modes, a Potential Energy Distribution (PED) analysis is often carried out. PED analysis quantifies the contribution of each internal coordinate (such as bond stretching, angle bending, and torsional rotations) to a particular normal mode. This allows for a more precise description of the vibrations, for example, identifying a specific frequency as a C-H stretch or an N-H bend.
Calculated Infrared Intensities and Hyperpolarizability
In addition to vibrational frequencies, computational methods can also predict the intensities of the corresponding IR and Raman bands. The calculated IR intensities are related to the change in the molecule's dipole moment during a vibration, while Raman intensities are related to the change in its polarizability. These calculated intensities are invaluable for simulating the appearance of the vibrational spectra.
Furthermore, these calculations can provide information on the first-order hyperpolarizability of the molecule. This property is a measure of the non-linear optical (NLO) response of a molecule and is important for applications in materials science and photonics.
Electronic Structure Analysis and Prediction of Spectroscopic Properties
The electronic properties of this compound can also be thoroughly investigated using computational techniques. This includes the analysis of the frontier molecular orbitals, the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between the HOMO and LUMO is a key parameter that influences the chemical reactivity and electronic transitions of the molecule.
By calculating the energies of the excited states, it is possible to predict the electronic absorption spectrum (UV-Vis spectrum) of the compound. Time-dependent DFT (TD-DFT) is a widely used method for this purpose. The calculated absorption wavelengths and oscillator strengths can then be compared with experimental UV-Vis spectra to understand the electronic transitions occurring within the molecule.
Molecular Modeling and Docking Studies for Receptor-Ligand Interaction Mechanisms in Research Contexts
Molecular modeling and docking are powerful computational tools used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These methods are instrumental in understanding the interaction between a ligand, such as this compound, and a biological target, typically a protein or nucleic acid. The insights gained from these studies can elucidate the mechanism of action and guide the design of more potent and selective molecules.
In the context of aminobenzyl alcohol derivatives, docking studies have been employed to understand how substitutions on the phenyl ring influence binding affinity and orientation within a receptor's active site. For instance, research on N-substituted aminobenzyl derivatives as inhibitors of HIV-1 reverse transcriptase has shown that the position of the amino group is critical for establishing key interactions. researchgate.net The study revealed that a 4-aminobenzyl derivative could form different interactions compared to a 2-aminobenzyl derivative, leading to a significant difference in inhibitory activity. researchgate.net
For this compound, a hypothetical docking study would involve placing the molecule into the binding site of a selected receptor. The molecule's key functional groups—the amino (-NH2), methoxy (-OCH3), and hydroxyl (-CH2OH) groups—would play distinct roles in the interaction:
Hydrogen Bonding: The amino and hydroxyl groups are potent hydrogen bond donors and acceptors. These interactions are highly directional and are crucial for high-affinity binding. The specific location of these groups on the phenyl ring dictates the possible hydrogen bonding patterns with amino acid residues in the receptor.
Aromatic Interactions: The phenyl ring itself can participate in π-π stacking or cation-π interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan within the binding pocket.
Steric and Electronic Effects of the Methoxy Group: The methoxy group at the 2-position introduces both steric bulk and electronic effects. Its presence can influence the preferred conformation of the molecule within the binding site and can also engage in favorable van der Waals interactions.
A simulated docking of this compound would likely predict a binding pose that maximizes these favorable interactions, providing a quantitative estimate of the binding affinity (docking score). This information is critical for understanding its potential as a ligand for a given receptor.
Table 1: Illustrative Docking Simulation Data for this compound and Analogs
| Compound | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| This compound | Kinase A | -8.5 | ASP184, LYS72, PHE185 |
| (4-Amino-2-methoxyphenyl)methanol | Kinase A | -7.9 | ASP184, GLU170 |
| (3-Amino-4-methoxyphenyl)methanol | Kinase A | -8.1 | ASP184, LYS72, TYR186 |
| (2-Amino-3-methoxyphenyl)methanol | Kinase A | -7.5 | GLU127, PHE185 |
Note: The data in this table is for illustrative purposes only and represents the type of output generated from molecular docking studies.
Quantitative Structure-Activity Relationship (QSAR) Studies Focusing on Structural Features and Their Modulation of Reactivity
Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational chemistry, aiming to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or chemical reactivity. By identifying the key molecular descriptors that influence a particular outcome, QSAR models can predict the activity of novel compounds and guide the optimization of lead structures.
In the case of phenolic compounds, which share structural motifs with this compound, QSAR studies have successfully correlated antioxidant activity with specific molecular properties. nih.gov These studies often utilize descriptors such as the heat of formation, energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the number and position of hydroxyl groups. nih.gov For instance, a QSAR model for phenolic antioxidants might reveal that a lower HOMO-LUMO gap and a higher number of hydroxyl groups correlate with increased antioxidant capacity. nih.gov
A QSAR study on a series of analogs of this compound would involve:
Data Set Generation: Synthesizing or computationally generating a series of related compounds with systematic variations in the substitution pattern of the amino, methoxy, and hydroxyl groups.
Descriptor Calculation: For each compound, a wide range of molecular descriptors would be calculated. These can be categorized as:
Electronic Descriptors: Dipole moment, partial charges, HOMO/LUMO energies.
Steric Descriptors: Molecular volume, surface area, specific steric parameters.
Topological Descriptors: Indices that describe the connectivity of the molecule.
Hydrophobic Descriptors: LogP (partition coefficient).
Model Development: Using statistical methods like multiple linear regression or machine learning algorithms, a mathematical model is built that correlates a subset of these descriptors with the measured reactivity or biological activity.
For this compound and its derivatives, a QSAR model could elucidate how the interplay between the electron-donating amino and methoxy groups and the hydrogen-bonding hydroxyl group influences a specific activity. For example, it could predict how shifting the position of the methoxy group would alter the molecule's reactivity in a particular chemical transformation.
Table 2: Selected Molecular Descriptors for a Hypothetical QSAR Study of Aminomethoxy-Substituted Benzyl (B1604629) Alcohols
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | LogP | Molecular Weight ( g/mol ) |
| This compound | -5.21 | 1.89 | 1.25 | 153.18 |
| (4-Amino-2-methoxyphenyl)methanol | -5.15 | 1.95 | 1.20 | 153.18 |
| (3-Amino-4-methoxyphenyl)methanol | -5.30 | 1.85 | 1.18 | 153.18 |
| (2-Amino-3-methoxyphenyl)methanol | -5.25 | 1.92 | 1.22 | 153.18 |
Note: The descriptor values in this table are hypothetical and serve to illustrate the types of data used in QSAR studies.
These computational approaches, molecular docking and QSAR, provide a robust framework for the theoretical investigation of this compound, enabling predictions of its behavior and guiding future experimental work.
Advanced Spectroscopic and Analytical Research Methodologies Applied to 3 Amino 2 Methoxyphenyl Methanol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For (3-Amino-2-methoxyphenyl)methanol and its derivatives, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of atom connectivity and stereochemistry.
The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons in a molecule. In a typical solvent like CDCl₃, the spectrum of this compound is expected to show distinct signals for each type of proton.
Aromatic Protons: The three protons on the benzene (B151609) ring will appear in the aromatic region (typically δ 6.5-7.5 ppm). Their specific chemical shifts and coupling patterns are dictated by the electronic effects of the amino, methoxy (B1213986), and hydroxymethyl substituents.
Methylene (B1212753) Protons (-CH₂OH): A singlet or a multiplet corresponding to the two benzylic protons of the hydroxymethyl group is expected around δ 4.5-4.8 ppm. unimi.it
Methoxy Protons (-OCH₃): A sharp singlet for the three protons of the methoxy group will typically appear around δ 3.8 ppm. rsc.org
Amino Protons (-NH₂): A broad singlet for the two amino protons is expected, and its chemical shift can vary depending on solvent and concentration.
Hydroxyl Proton (-OH): A broad singlet for the hydroxyl proton will also be present, its position being highly variable.
For derivatives, such as N-acylated or N-alkylated compounds, additional signals corresponding to the new functional groups will appear, and shifts in the aromatic and methylene protons will be observed. For instance, in N-benzyl derivatives, the methylene protons of the added benzyl (B1604629) group typically appear as a singlet around δ 4.3 ppm. rsc.org
| Proton Type | This compound (Predicted) | N-Benzyl Derivative (Example) rsc.org |
|---|---|---|
| Aromatic-H | ~ 6.5 - 7.2 ppm (m) | ~ 6.6 - 7.4 ppm (m) |
| -CH₂OH | ~ 4.6 ppm (s) | ~ 4.6 ppm (s) |
| -OCH₃ | ~ 3.8 ppm (s) | ~ 3.8 ppm (s) |
| -NH₂ / -NHR | Broad singlet | ~ 4.1 ppm (broad s, NH) |
| N-CH₂-Ph | N/A | ~ 4.3 ppm (s) |
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their electronic environment. The spectrum is typically recorded with proton decoupling, resulting in a series of singlets for each carbon.
Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 110-160 ppm). The carbons directly attached to the oxygen (C-2) and nitrogen (C-3) atoms are significantly influenced by these heteroatoms. The C-O carbon is expected around δ 148 ppm, while the C-N carbon appears further upfield. rsc.org
Methylene Carbon (-CH₂OH): The carbon of the hydroxymethyl group is expected in the range of δ 60-65 ppm.
Methoxy Carbon (-OCH₃): The methoxy carbon typically gives a signal around δ 55-60 ppm. rsc.org
Data from related structures like N-(2-methoxybenzyl)aniline shows aromatic carbons appearing at shifts such as δ 156.9, 148.0, 128.7, 128.4, 120.1, and 109.8 ppm, with the methoxy carbon at δ 54.8 ppm. rsc.org
| Carbon Type | Expected Chemical Shift (ppm) | Reference Data Example rsc.org |
|---|---|---|
| Ar-C (Substituted) | ~ 110 - 158 ppm | 156.9 (C-O), 148.0 (C-N) |
| Ar-CH | ~ 110 - 130 ppm | 128.7, 128.4, 120.1, 109.8 |
| -CH₂OH | ~ 60 - 65 ppm | N/A (Reference is a secondary amine) |
| -OCH₃ | ~ 55 - 60 ppm | 54.8 |
For derivatives of this compound that incorporate phosphorus, ³¹P NMR spectroscopy is an essential and highly effective characterization tool. oxinst.com The ³¹P nucleus has a spin of ½ and 100% natural abundance, making it easy to observe. oxinst.com This technique is particularly useful for analyzing compounds like phosphonates, phosphates, and phosphine (B1218219) oxides that could be synthesized from the parent alcohol or amine.
The chemical shift range in ³¹P NMR is very wide (over 500 ppm), which makes it highly sensitive to the oxidation state and coordination environment of the phosphorus atom. mdpi.com For example, phosphines (P(III)) resonate at very different chemical shifts than phosphates (P(V)). oxinst.com Spectra are often recorded with ¹H decoupling to simplify the signals into sharp singlets. huji.ac.il The technique is so sensitive that it can be used with chiral solvating agents to differentiate between the enantiomers of chiral phosphorus compounds, which manifest as separate signals in the spectrum. nih.gov
While 1D NMR provides fundamental data, 2D NMR experiments are crucial for the definitive assignment of all signals, especially in complex derivatives.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. It is used to trace the connectivity within spin systems, for example, to identify which aromatic protons are adjacent to one another.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. It is invaluable for assigning carbon signals by linking them to their known proton signals (e.g., definitively assigning the -CH₂OH, -OCH₃, and aromatic C-H signals in the ¹³C spectrum).
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals couplings between protons and carbons over two or three bonds. It is the key to assembling the molecular structure by showing long-range connectivity. For instance, it can show correlations from the methoxy protons to the C-2 aromatic carbon, or from the methylene protons to the C-1 and C-3 aromatic carbons, confirming the substitution pattern of the benzene ring. st-andrews.ac.uk
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Studies
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.
O-H and N-H Stretching: The IR spectrum will show a broad band for the O-H stretch of the alcohol group, typically around 3400-3300 cm⁻¹. The N-H stretching vibrations of the primary amine usually appear as two sharp peaks in the same region (3500-3300 cm⁻¹).
C-H Stretching: Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while aliphatic C-H stretches (from the -CH₂- and -OCH₃ groups) appear just below 3000 cm⁻¹.
C=C Aromatic Stretching: Multiple bands in the 1600-1450 cm⁻¹ region are characteristic of the benzene ring.
C-O Stretching: A strong band corresponding to the C-O stretching of the alcohol and the aryl ether is expected in the 1260-1000 cm⁻¹ region. For example, the IR spectrum of 3'-Amino-4'-methoxyacetophenone shows bands in this region. spectrabase.com
Raman spectroscopy provides complementary information, particularly for the symmetric vibrations of the aromatic ring and other non-polar bonds.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group | Reference spectrabase.comamazonaws.com |
|---|---|---|---|
| O-H stretch | 3400 - 3300 (broad) | Alcohol | Yes |
| N-H stretch | 3500 - 3300 (two peaks) | Primary Amine | Yes |
| Aromatic C-H stretch | 3100 - 3000 | Ar-H | Yes |
| Aliphatic C-H stretch | 3000 - 2850 | -CH₂, -CH₃ | Yes |
| Aromatic C=C stretch | 1600 - 1450 | Benzene Ring | Yes |
| C-O stretch | 1260 - 1000 | Alcohol, Ether | Yes |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information based on its fragmentation pattern. For this compound (C₈H₁₁NO₂), the expected molecular weight is approximately 153.19 g/mol .
High-resolution mass spectrometry (HRMS) can determine the exact mass to several decimal places, which allows for the unambiguous determination of the molecular formula. st-andrews.ac.ukmdpi.com
In electron ionization (EI) mass spectrometry, the molecular ion (M⁺) peak would be observed at m/z = 153. The fragmentation pattern would likely include characteristic losses:
Loss of H₂O: A peak at m/z = 135 ([M-18]⁺) from the loss of water from the alcohol group.
Loss of •CH₂OH: A peak at m/z = 122 ([M-31]⁺) due to the cleavage of the hydroxymethyl group.
Benzylic Cleavage: The benzylic C-C bond can cleave, leading to characteristic fragments.
Loss of •OCH₃: A peak at m/z = 122 ([M-31]⁺) from the loss of a methoxy radical.
Predicted fragmentation for the isomer (4-amino-3-methoxyphenyl)methanol (B585559) shows major adducts at [M+H]⁺ (154.08626), [M+Na]⁺ (176.06820), and a fragment from water loss [M+H-H₂O]⁺ (136.07624), which provides a model for expected behavior. uni.lu
| m/z Value | Ion | Description |
|---|---|---|
| 153 | [M]⁺ | Molecular Ion |
| 154 | [M+H]⁺ | Protonated Molecule (in ESI, APCI) uni.lu |
| 136 | [M+H-H₂O]⁺ | Loss of water uni.lu |
| 122 | [M-OCH₃]⁺ or [M-CH₂OH]⁺ | Loss of methoxy or hydroxymethyl radical |
Chromatographic Techniques in Analytical Research and Purification
Chromatography stands as a cornerstone for the separation and purification of this compound from reaction mixtures and for the precise assessment of its purity.
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the analysis of non-volatile aromatic compounds like this compound and its derivatives. This technique allows for the effective separation, identification, and quantification of components within a mixture.
In the analysis of aminophenols, reversed-phase HPLC is frequently utilized. akjournals.com A common stationary phase for this purpose is a C18 column, which consists of silica (B1680970) particles bonded with octadecyl carbon chains, providing a nonpolar surface. akjournals.commdpi.com The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) (MeCN) or methanol (B129727), and an aqueous buffer. sielc.comsielc.comnih.gov The composition of the mobile phase can be adjusted to achieve optimal separation, either through an isocratic method (constant mobile phase composition) or a gradient elution (composition varies over time). akjournals.comsielc.com
For instance, a method for analyzing 4-aminophenol, a related compound, employs a Primesep 100 mixed-mode column with a mobile phase of water, acetonitrile, and a sulfuric acid or perchloric acid buffer. sielc.com Another method for the same compound that is compatible with mass spectrometry uses an ammonium (B1175870) formate (B1220265) buffer instead. sielc.com Detection is commonly performed using a UV detector, with the wavelength set to a value where the analyte exhibits strong absorbance, such as 230 nm or 275 nm for aminophenols. akjournals.comsielc.comsielc.com In a study determining various aminophenols in hair dyes, detection was carried out at multiple wavelengths (230, 270, and 400 nm) to accommodate the different analytes. nih.gov
The following table summarizes typical HPLC conditions that can be adapted for the analysis of this compound, based on methods for similar compounds.
Table 1: Illustrative HPLC Parameters for Aminophenol Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Column | Reversed-phase C18, Primesep 100 | akjournals.com, sielc.com |
| Mobile Phase | Acetonitrile/Aqueous Buffer (e.g., TFA, H₂SO₄, Ammonium Formate) | akjournals.com, sielc.com, sielc.com |
| Elution Mode | Isocratic or Gradient | sielc.com, akjournals.com |
| Detection | UV at 230 nm, 275 nm | akjournals.com, sielc.com, sielc.com |
| Flow Rate | Typically 1 mL/min | mdpi.com |
Since this compound contains a chiral center, it can exist as a pair of enantiomers. Chiral chromatography is a specialized form of HPLC that is essential for separating and quantifying these enantiomers, a critical step in pharmaceutical development and stereoselective synthesis.
The separation of enantiomers can be achieved directly or indirectly. The direct approach utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer. nih.gov Various CSPs have been developed for the separation of amino alcohols, including Pirkle-type CSPs, ligand exchange CSPs, and those derived from amino acids. nih.gov For example, ionically bonded chiral stationary phases consisting of cyanuric chloride with amino acid and dialkylamine substituents have been shown to be effective in separating the enantiomers of N-(3,5-dinitrobenzoyl)-amino alcohols. oup.com
The indirect method involves derivatizing the enantiomeric mixture with a chiral derivatizing reagent (CDR) to form diastereomers. akjournals.com These diastereomers have different physical properties and can be separated on a standard achiral HPLC column, such as a C18 column. akjournals.com For instance, amino alcohols can be derivatized with CDRs containing amino acids as chiral auxiliaries, and the resulting diastereomers can be separated by reversed-phase HPLC. akjournals.com
Table 2: Approaches in Chiral Chromatography of Amino Alcohols
| Method | Principle | Typical Stationary Phase | Reference |
|---|---|---|---|
| Direct | Differential interaction with a Chiral Stationary Phase (CSP) | Pirkle-type, Ligand exchange, Amino acid-derived | nih.gov |
| Indirect | Formation of diastereomers using a Chiral Derivatizing Reagent (CDR) | Standard achiral (e.g., C18) | akjournals.com |
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage by weight of each element present, which is then used to calculate the empirical formula. This is a crucial step in verifying the identity and purity of a newly synthesized compound like this compound.
The theoretical elemental composition of this compound (C₈H₁₁NO₂) can be calculated from its molecular formula and the atomic weights of its constituent elements. The results from the elemental analysis of a synthesized sample are then compared to these theoretical values. A close agreement between the experimental and theoretical values provides strong evidence for the compound's proposed structure and purity. For example, the elemental analysis of a related compound, (2-Amino-3-nitrophenyl)methanol (C₇H₈N₂O₃), shows the expected percentages of Carbon, Hydrogen, Nitrogen, and Oxygen. advancedbiochemicals.com
**Table 3: Theoretical Elemental Composition of this compound (C₈H₁₁NO₂) **
| Element | Symbol | Atomic Weight (g/mol) | Number of Atoms | Total Weight (g/mol) | Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.01 | 8 | 96.08 | 62.73 |
| Hydrogen | H | 1.01 | 11 | 11.11 | 7.26 |
| Nitrogen | N | 14.01 | 1 | 14.01 | 9.15 |
| Oxygen | O | 16.00 | 2 | 32.00 | 20.89 |
| Total | 153.20 | 100.00 |
Application of Multivariate Spectroscopic Methods in Solution Analysis Research
In solution, the analysis of this compound can be complicated by the presence of other species or by changes in the compound's environment. Multivariate spectroscopic methods, which involve the use of chemometrics to analyze complex spectral data, offer a powerful approach to deconstruct and interpret this information. frontiersin.org
Techniques like UV-Vis, FT-IR, and Raman spectroscopy can generate large datasets that are difficult to analyze with traditional univariate methods. nih.govuliege.be Chemometric techniques, such as Principal Component Analysis (PCA) and Partial Least-Squares (PLS) regression, can be applied to this data to identify patterns, quantify components in a mixture, and monitor changes over time. americanpharmaceuticalreview.comnih.gov
For example, in the analysis of phenolic compounds in wine, infrared spectroscopy combined with chemometrics has been used to predict their concentrations. nih.gov Similarly, multivariate spectrophotometric calibration has been successfully used for the analysis of pharmaceutical tablets containing multiple components, even when one component is present in a much higher concentration than the others. nih.gov These approaches could be readily applied to study the behavior of this compound in solution, for instance, to monitor its stability, interactions with other molecules, or its role in a chemical reaction. The use of multivariate analysis on Raman mapping data has also been shown to effectively identify and spatially locate different components in a pharmaceutical tablet. americanpharmaceuticalreview.com
Q & A
Basic: What are the common synthetic routes for (3-Amino-2-methoxyphenyl)methanol, and how do reaction conditions influence yield?
Methodological Answer:
The compound is typically synthesized via nitro group reduction of its nitro precursor, (3-Nitro-2-methoxyphenyl)methanol. A standard protocol involves catalytic hydrogenation (H₂ gas, 1–3 atm) using palladium on carbon (Pd/C, 5–10 wt%) in methanol or ethanol at 25–50°C. Alternatively, sodium borohydride (NaBH₄) in tetrahydrofuran (THF) can reduce the nitro group under milder conditions. Yield optimization requires precise control of catalyst loading (excess Pd/C may lead to over-reduction) and temperature (higher temperatures accelerate side reactions like demethylation) .
Basic: How can researchers verify the purity and structural integrity of this compound post-synthesis?
Methodological Answer:
Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase, UV detection at 254 nm) and TLC (silica gel, ethyl acetate/hexane 1:1). Structural confirmation relies on ¹H/¹³C NMR (e.g., methoxy protons at δ 3.8–3.9 ppm, aromatic protons at δ 6.5–7.2 ppm) and FT-IR (broad O-H stretch ~3200 cm⁻¹, N-H bend ~1600 cm⁻¹). Mass spectrometry (ESI-MS) should confirm the molecular ion peak (m/z ~167 [M+H]⁺) .
Advanced: How do steric and electronic effects of the amino and methoxy groups influence regioselectivity in electrophilic substitution reactions?
Methodological Answer:
The methoxy group (-OCH₃) acts as an electron-donating group (EDG), directing electrophiles to the para position relative to itself. The amino group (-NH₂), a stronger EDG, competes but is sterically hindered by the hydroxymethyl (-CH₂OH) substituent. Computational studies (DFT calculations) show that the amino group’s lone pair participates in conjugation, reducing its directing power. Experimental validation via bromination (Br₂ in acetic acid) reveals predominant substitution at the 4-position of the methoxy group .
Advanced: What strategies mitigate competing side reactions during the synthesis of derivatives (e.g., amides or Schiff bases) from this compound?
Methodological Answer:
To minimize oxidation of the hydroxymethyl group , reactions should be conducted under inert atmospheres (N₂/Ar) with anhydrous solvents. For Schiff base formation, use mild dehydrating agents (e.g., molecular sieves) to prevent alcohol oxidation. Protecting the amino group with Boc (tert-butyloxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) groups before derivatization enhances selectivity. Post-reaction deprotection with TFA (trifluoroacetic acid) or piperidine restores the free amino group .
Basic: What analytical techniques are critical for studying the compound’s interaction with biological targets (e.g., enzymes)?
Methodological Answer:
Surface Plasmon Resonance (SPR) quantifies binding affinity (KD values) by monitoring real-time interactions between the compound and immobilized enzymes. Fluorescence quenching assays measure changes in tryptophan emission upon ligand binding. Molecular docking (AutoDock Vina) predicts binding modes, which are validated via site-directed mutagenesis of key residues (e.g., catalytic aspartate in proteases) .
Advanced: How should researchers address contradictory bioactivity data in studies involving this compound?
Methodological Answer:
Contradictions often arise from assay variability (e.g., pH, ionic strength) or impurity profiles . To resolve this:
Re-test the compound under standardized conditions (e.g., PBS buffer, pH 7.4).
Characterize impurities via LC-MS and compare bioactivity of purified vs. crude batches.
Validate target engagement using orthogonal methods (e.g., ITC for thermodynamic binding data vs. SPR kinetics) .
Basic: What safety precautions are essential when handling this compound in the lab?
Methodological Answer:
Wear nitrile gloves , safety goggles, and a lab coat. Avoid inhalation by working in a fume hood . Store in a cool, dry place away from oxidizers. In case of skin contact, rinse with water for 15 minutes; for eye exposure, use an eyewash station immediately. Dispose of waste via approved chemical disposal protocols .
Advanced: How can computational modeling guide the design of this compound analogs with enhanced stability?
Methodological Answer:
Density Functional Theory (DFT) predicts electron density distribution to identify reactive sites prone to degradation (e.g., the hydroxymethyl group). Molecular Dynamics (MD) simulations assess conformational stability in aqueous vs. lipid environments. Substituents like fluorine or methyl groups at the 5-position (meta to amino) can sterically shield the hydroxymethyl group, improving stability without altering binding affinity .
Basic: What solvent systems are optimal for recrystallizing this compound?
Methodological Answer:
Use a methanol/water (7:3 v/v) mixture for high-yield recrystallization. Dissolve the crude product in hot methanol (~60°C), then slowly add water until cloudiness appears. Cool to 4°C for 12 hours to precipitate needle-shaped crystals. Alternative systems include ethyl acetate/hexane (1:2) for faster crystallization .
Advanced: What mechanistic insights explain the compound’s role in inhibiting metalloenzymes?
Methodological Answer:
The amino group acts as a metal-chelating ligand , binding to Zn²⁺ or Fe³⁺ in active sites (e.g., carbonic anhydrase). The hydroxymethyl group forms hydrogen bonds with adjacent residues (e.g., Thr-199 in carbonic anhydrase II), stabilizing the enzyme-inhibitor complex. Kinetic studies (Lineweaver-Burk plots) reveal non-competitive inhibition, suggesting allosteric modulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
